Sulfuric acid;1,2,3-triphenylguanidine
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Overview
Description
Sulfuric acid;1,2,3-triphenylguanidine is a synthetic chemical compound widely used in the vulcanization of rubber and other polymers. It is employed in the production of various products such as tires, building materials, flooring, furniture, toys, leather products, footwear, electronic equipment, and synthetic rubber gloves .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-triphenylguanidine typically involves the reaction of aniline with cyanamide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of 1,2,3-triphenylguanidine involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,2,3-triphenylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form reduced derivatives.
Substitution: It can undergo substitution reactions where one or more of its phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,2,3-triphenylguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,2,3-triphenylguanidine involves its interaction with specific molecular targets and pathways. It acts as a catalyst in the vulcanization process by facilitating the cross-linking of polymer chains, which enhances the mechanical properties of rubber products. The exact molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylguanidine: Another guanidine derivative used in rubber vulcanization.
1,3-Di-o-tolylguanidine: Similar in structure and used for similar applications in the rubber industry.
Uniqueness
1,2,3-triphenylguanidine is unique due to its specific structure, which provides distinct properties and reactivity compared to other guanidine derivatives. Its ability to act as a catalyst in various chemical reactions and its widespread use in the rubber industry highlight its importance .
Properties
CAS No. |
581784-80-7 |
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Molecular Formula |
C19H19N3O4S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
sulfuric acid;1,2,3-triphenylguanidine |
InChI |
InChI=1S/C19H17N3.H2O4S/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;1-5(2,3)4/h1-15H,(H2,20,21,22);(H2,1,2,3,4) |
InChI Key |
UMJCFOSVXAILMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)NC3=CC=CC=C3.OS(=O)(=O)O |
Origin of Product |
United States |
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